molecular formula C20H23FN2O2 B4183984 (3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

(3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4183984
M. Wt: 342.4 g/mol
InChI Key: KWNJCXOSBHYIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of an ethoxybenzoyl group and a fluorobenzyl group attached to a piperazine ring.

Preparation Methods

The synthesis of (3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through an acylation reaction using 3-ethoxybenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the piperazine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine positions, using reagents such as alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used as a tool compound in biological studies to investigate the effects of piperazine derivatives on cellular processes and receptor interactions.

    Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for various chemical research projects.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

    1-(3-ethoxybenzoyl)-4-(4-fluorobenzyl)piperazine: This compound has a similar structure but with a fluorine atom at a different position on the benzyl group.

    1-(3-methoxybenzoyl)-4-(3-fluorobenzyl)piperazine: This compound has a methoxy group instead of an ethoxy group on the benzoyl ring.

    1-(3-ethoxybenzoyl)-4-(3-chlorobenzyl)piperazine: This compound has a chlorine atom instead of a fluorine atom on the benzyl group.

Properties

IUPAC Name

(3-ethoxyphenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-2-25-19-8-4-6-17(14-19)20(24)23-11-9-22(10-12-23)15-16-5-3-7-18(21)13-16/h3-8,13-14H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJCXOSBHYIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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